Corynantheine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

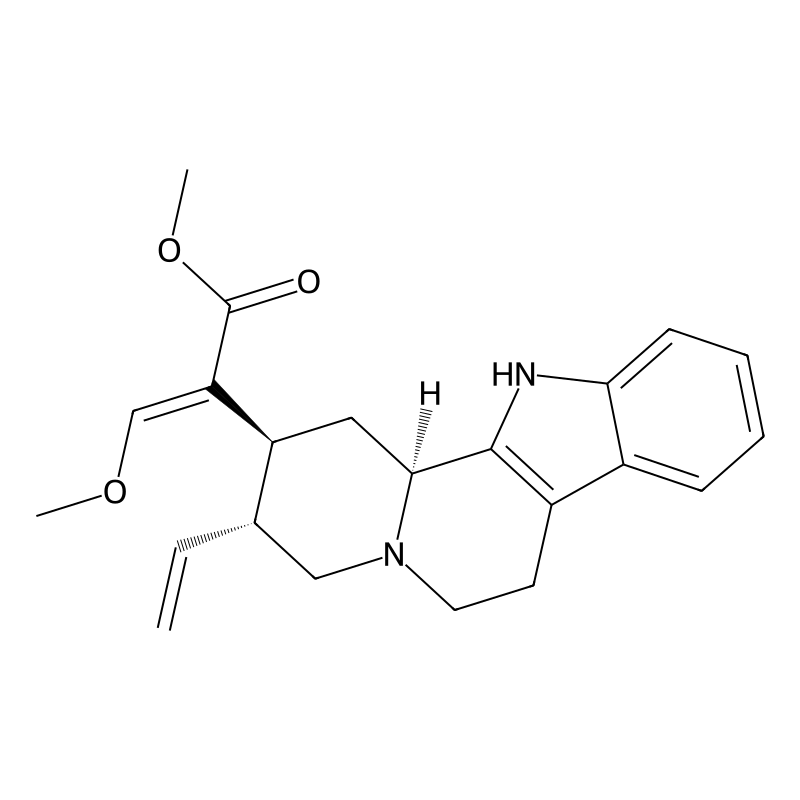

Corynantheine is a tetracyclic monoterpene indole alkaloid belonging to the Corynanthe class, a foundational structure in the biosynthesis of thousands of more complex alkaloids. [REFS-1, REFS-2] Primarily isolated from species such as *Pausinystalia johimbe* and *Mitragyna speciosa*, its principal pharmacological characteristic is its activity as a selective α1-adrenergic receptor antagonist. [REFS-3, REFS-4] This defined receptor profile, combined with its role as a versatile synthetic precursor, makes it a critical tool for researchers in pharmacology and medicinal chemistry who require precise molecular targets and a reliable structural scaffold. [REFS-1, REFS-5]

References

- [1] Zhang, M., Chen, C., Chen, Z., & Tu, Y. (2026). Structure, bioactivity, biosynthesis, and synthesis of corynanthe alkaloids. Natural Product Reports.

- [2] Brown, C. A., & Miller, S. J. (2023). A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. Journal of the American Chemical Society, 146(1), 118-124.

- [3] Doxey, J. C., Roach, A. G., & Smith, C. F. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's archives of pharmacology, 325(2), 136-144.

- [4] Weitzell, R., Tanaka, T., & Starke, K. (1979). Pre-and postsynaptic effects of yohimbine stereoisomers on the peripheral nervous system of the rabbit. Naunyn-Schmiedeberg's archives of pharmacology, 308(2), 127-136.

- [5] Fukumoto, K. (2009). Conversion of the synthetic precursor for ipecac and Corynanthe alkaloids into synthetic intermediates of quinine alkaloids and (±)-dihydroantirhine. Journal of the Pharmaceutical Society of Japan, 129(3), 279-293.

Substituting Corynantheine with seemingly similar compounds introduces critical, experiment-altering variables. Using a diastereoisomer like yohimbine, a common purchasing alternative, inverts the pharmacological selectivity from α1-adrenergic receptors to α2-receptors, fundamentally changing the experimental outcome. [REFS-1, REFS-2] Opting for another Kratom alkaloid like mitragynine shifts the primary molecular target from the adrenergic system to the opioid system. [3] Furthermore, employing crude plant extracts introduces a complex and variable mixture of dozens of other alkaloids, rendering results irreproducible and unsuitable for use as an analytical reference standard or a synthetic starting material. [4] Precise research requires the specific stereochemistry and purity offered by Corynantheine.

References

- [1] Doxey, J. C., Roach, A. G., & Smith, C. F. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's archives of pharmacology, 325(2), 136-144.

- [2] Dube, G. P., & Piascik, M. T. (1982). Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. The Journal of pharmacology and experimental therapeutics, 221(3), 634-639.

- [3] Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., ... & McMahon, L. R. (2020). Investigation of the adrenergic and opioid binding affinities, metabolic stability, plasma protein binding properties, and functional effects of selected indole-based kratom alkaloids. Journal of medicinal chemistry, 63(1), 433-445.

- [4] Flores-Bocanegra, L., Raja, H. A., Graf, T. N., & Oberlies, N. H. (2020). The chemistry of kratom [Mitragyna speciosa]: updated characterization data and methods to elucidate indole and oxindole alkaloids. Journal of natural products, 83(7), 2165-2177.

Definitive α1-Adrenergic Receptor Selectivity vs. α2-Targeting Diastereoisomers

Corynantheine demonstrates pronounced selectivity for α1-adrenergic receptors over α2-receptors, a profile that is inverted in its common diastereoisomer substitutes, yohimbine and rauwolscine. In functional assays, corynantheine showed an α2/α1 selectivity ratio of 0.03. In the same experiments, yohimbine had a selectivity ratio of 45, representing a 1500-fold difference in selectivity profile and confirming corynantheine's specific utility for targeting α1-adrenoceptors. [1] Another study in anesthetized dogs confirmed that yohimbine and rauwolscine were approximately 100-fold more potent than corynantheine at presynaptic α2-adrenoceptors, whereas corynantheine was 10-fold more potent at postsynaptic α1-adrenoceptors. [2]

| Evidence Dimension | Adrenergic Receptor Selectivity Ratio (α2/α1) |

| Target Compound Data | 0.03 for Corynantheine |

| Comparator Or Baseline | 45 for Yohimbine; 3 for Rauwolscine |

| Quantified Difference | Corynantheine's α2/α1 selectivity is 1500-fold lower than Yohimbine's, indicating high α1 preference. |

| Conditions | Functional pA2 assays on rat vas deferens (α2) and anococcygeus muscle (α1). [<a href="https://link.springer.com/article/10.1007/BF00506193" target="_blank">1</a>] |

For researchers studying α1-mediated physiological processes like smooth muscle contraction, this ensures targeted effects without the confounding α2-receptor activity typical of yohimbine.

Distinct Opioid Receptor Antagonism Contrasting with Co-isolated Agonist Alkaloids

Unlike the primary Kratom alkaloid mitragynine (a partial agonist), corynantheine and its close analogs act as functional antagonists at the mu-opioid receptor (MOP). The structurally similar analog corynantheidine exhibits a binding affinity (Ki) of 118 ± 11.8 nM for the MOP and functionally antagonizes morphine-induced effects. [1] In contrast, mitragynine shows higher affinity for opioid receptors than adrenergic receptors and acts as a partial MOP agonist. [REFS-1, REFS-2] This opposing mechanism of action is a critical differentiator for researchers investigating the opioid system.

| Evidence Dimension | Mu-Opioid Receptor (MOP) Activity |

| Target Compound Data | Functional antagonist (via close analog corynantheidine, Ki = 118 nM) |

| Comparator Or Baseline | Partial agonist (Mitragynine) |

| Quantified Difference | Opposing mechanism of action (antagonist vs. partial agonist). |

| Conditions | In vitro radioligand binding assays using human monoclonal receptors (MOP) expressed in HEK cells and functional assays in guinea pig ileum. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7305393/" target="_blank">1</a>] |

This compound allows for the specific investigation of opioid receptor antagonism, which is impossible to achieve with mitragynine or crude Kratom extracts.

Core Synthetic Precursor for Accessing Diverse Monoterpene Indole Alkaloids

The corynantheine scaffold is a key biosynthetic and synthetic precursor for a vast array of structurally diverse and biologically active monoterpene indole alkaloids. [1] Its intact secologanin carbon skeleton fused to an indole core provides a strategic starting point for synthetic routes to other classes, including yohimbine, sarpagine, and ajmaline-type alkaloids. [REFS-1, REFS-2] Recent advances in synthetic chemistry have established unified platforms that use corynantheine-type structures to enable rapid and asymmetric access to these more complex molecules, a task not feasible with simpler starting materials or related alkaloids lacking the specific corynantheine framework. [3]

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Serves as a foundational scaffold for corynantheine, yohimbine, and heteroyohimbine alkaloids. |

| Comparator Or Baseline | Simpler indole or terpene precursors which require more synthetic steps and lack the pre-organized stereochemistry. |

| Quantified Difference | Enables more efficient and stereocontrolled access to thousands of diverse alkaloid structures. |

| Conditions | Total synthesis and biosynthetic pathway elucidation studies. |

For synthetic and medicinal chemists, procuring corynantheine provides a more advanced starting point, saving numerous steps and enabling the creation of diverse compound libraries.

Selective Pharmacological Blockade of α1-Adrenergic Pathways

Ideal for in vitro and in vivo studies requiring the specific inhibition of α1-adrenoceptors without the confounding off-target blockade of α2-adrenoceptors common with substitutes like yohimbine. [1]

Investigating Atypical Opioid Receptor Ligands

Serves as a key tool for dissecting the pharmacology of the mu-opioid receptor, specifically for studying antagonist mechanisms in contrast to the agonist or partial agonist effects of other Kratom alkaloids like mitragynine. [2]

Starting Material for Semi-Synthesis of Novel Alkaloid Libraries

Procured as a structurally advanced precursor for medicinal chemistry programs aiming to efficiently generate diverse libraries of complex indole alkaloids for drug discovery screening. [3]

Analytical Reference Standard for Kratom Product Analysis

Used as a high-purity reference standard in UPLC-MS/MS and other analytical methods for the accurate quantification of corynantheine-type alkaloids in commercial Kratom products, ensuring regulatory compliance and product quality control. [4]

References

- [1] Doxey, J. C., Roach, A. G., & Smith, C. F. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's archives of pharmacology, 325(2), 136-144.

- [2] Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., ... & McMahon, L. R. (2020). Investigation of the adrenergic and opioid binding affinities, metabolic stability, plasma protein binding properties, and functional effects of selected indole-based kratom alkaloids. Journal of medicinal chemistry, 63(1), 433-445.

- [3] Brown, C. A., & Miller, S. J. (2023). A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. Journal of the American Chemical Society, 146(1), 118-124.

- [4] Chear, N. J., Leï, A., & Sharma, A. (2020). Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 182, 113019.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt)

Wikipedia

Dates

Explore Compound Types